molecular formula C4H6BrF3 B1268044 1-Bromo-4,4,4-trifluorobutane CAS No. 406-81-5

1-Bromo-4,4,4-trifluorobutane

Cat. No.: B1268044
CAS No.: 406-81-5
M. Wt: 190.99 g/mol
InChI Key: DBCAQXHNJOFNGC-UHFFFAOYSA-N
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Description

1-Bromo-4,4,4-trifluorobutane is an organobromine compound with the molecular formula C4H6BrF3. It is a colorless liquid that is soluble in both organic and aqueous solvents. This compound is widely used in organic synthesis due to its reactivity and versatility .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4,4,4-trifluorobutane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as sodium azide, potassium cyanide, and thiols. Typical reaction conditions involve solvents like THF, dimethyl sulfoxide (DMSO), and temperatures ranging from room temperature to reflux .

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile used. For example, reaction with sodium azide yields 4-azido-1,1,1-trifluorobutane, while reaction with potassium cyanide produces 4-cyano-1,1,1-trifluorobutane .

Scientific Research Applications

Scientific Research Applications

1-Bromo-4,4,4-trifluorobutane is utilized in several domains:

Organic Synthesis

This compound serves as an important intermediate in the synthesis of fluorinated compounds. Its trifluoromethyl group enhances the reactivity and stability of the resultant products, making it valuable in creating pharmaceuticals and agrochemicals.

Biological Research

Research has indicated that this compound can be employed in biochemical assays to study enzyme mechanisms and protein interactions. Its halogenated structure allows for specific interactions with biological molecules.

Industrial Applications

In industry, this compound is used in the production of specialty chemicals and materials, including:

  • Flame Retardants : Its fluorinated nature contributes to fire resistance properties.
  • Polymers : Used in developing advanced materials with unique thermal and chemical resistance.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against various bacterial strains. The results are summarized in the table below:

Bacterial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1832 µg/mL
Escherichia coli1564 µg/mL

These findings suggest that the compound exhibits significant antimicrobial activity, potentially disrupting bacterial cell membranes or inhibiting metabolic pathways.

Case Study 2: Anticancer Potential

In vitro studies on human colon cancer cells demonstrated the following effects when treated with varying concentrations of this compound:

Treatment Concentration (µg/mL)Cell Viability (%)Apoptosis Rate (%)
01005
107515
504050

The results indicate a dose-dependent response where higher concentrations lead to increased apoptosis rates among cancer cells.

Mechanism of Action

The mechanism of action of 1-Bromo-4,4,4-trifluorobutane involves its ability to form stable complexes with metals, such as copper. This binding affinity allows it to interfere with metal-dependent enzymes and proteins, making it useful in various biochemical applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-4,4,4-trifluorobutane is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it particularly valuable in the synthesis of pharmaceuticals and agrochemicals .

Biological Activity

1-Bromo-4,4,4-trifluorobutane (C4H6BrF3), a halogenated compound, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to explore its biological activity, including its applications as a pharmaceutical intermediate and its role as a radiosensitizer in cancer treatment.

  • Molecular Formula : C4H6BrF3
  • Molecular Weight : 191.00 g/mol
  • Boiling Point : 103–105 °C
  • Density : 1.555 g/cm³
  • Solubility : Not miscible in water

Applications in Pharmaceuticals

This compound is primarily used as a pharmaceutical intermediate . Its unique trifluoromethyl group enhances lipophilicity, which can improve the bioavailability of drugs synthesized using this compound. It is involved in the synthesis of various biologically active molecules, including those targeting cancer cells and other diseases .

Radiosensitization

Recent studies have indicated that this compound exhibits radiosensitizing properties , enhancing the efficacy of radiation therapy in tumor treatment. This effect is particularly significant in the context of hypoxic tumor environments where traditional therapies may be less effective. The compound appears to increase the sensitivity of tumor cells to radiation by altering cellular responses to oxidative stress and DNA damage .

Toxicological Studies

Toxicological assessments of this compound are essential for understanding its safety profile. In vitro studies have shown that while the compound can induce cytotoxic effects at high concentrations, it does not exhibit significant toxicity at therapeutic doses. This suggests a favorable therapeutic window for its application in cancer treatment .

Case Study 1: Radiosensitization in Cancer Therapy

A study published in a peer-reviewed journal highlighted the effectiveness of this compound as a radiosensitizer in various cancer cell lines. The results demonstrated that pre-treatment with this compound significantly enhanced cell death when combined with radiation therapy compared to radiation alone. This enhancement was attributed to increased reactive oxygen species (ROS) generation and subsequent apoptosis induction .

Case Study 2: Pharmacokinetics and Safety Profile

Another research study focused on the pharmacokinetics of this compound in animal models. The findings indicated that the compound is rapidly absorbed and metabolized, with a half-life conducive for therapeutic applications. Moreover, no acute toxicity was observed during the administration period, reinforcing its potential for clinical use as an adjunct therapy in oncology .

Comparative Analysis of Biological Activity

The following table summarizes key findings from various studies regarding the biological activity of this compound compared to other halogenated compounds:

CompoundRadiosensitizationCytotoxicityTherapeutic Window
This compoundHighModerateFavorable
1-Bromo-3-chloropropaneLowHighNarrow
2-BromoethylamineModerateModerateFavorable

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-Bromo-4,4,4-trifluorobutane, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves alkylation reactions using fluorinated precursors. For example, analogous procedures involve refluxing a fluorinated alkyl halide (e.g., 1-iodo-4,4,4-trifluorobutane) with a base like K₂CO₃ in acetone under controlled conditions . For the brominated analog, substituting the iodide with a bromine-containing precursor and optimizing reaction time/temperature (e.g., 12–24 hours at 60–80°C) can enhance yield. Purification via flash chromatography (silica gel, hexane:EtOAc gradients) is recommended to isolate the product .

Q. How is this compound characterized structurally and analytically?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹⁹F NMR are critical. For instance, the trifluoromethyl group typically shows a singlet near δ -63 ppm in ¹⁹F NMR, while the bromine-bearing carbon’s protons appear as multiplet signals in ¹H NMR .
  • Mass Spectrometry : GC-MS or LC-MS can confirm molecular weight (MW 205.02) and fragmentation patterns, with prominent ions at m/z 205 (M⁺) and 126 (M⁺−Br) .
  • Purity Analysis : Use GC with flame ionization detection (FID) or HPLC with UV detection to assess purity (>95% is typical for research-grade material) .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :

  • Ventilation : Work in a fume hood due to volatile brominated compounds’ irritant properties .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact, as the compound is classified as an irritant .
  • Storage : Store in amber glass bottles at 2–8°C under inert gas (N₂ or Ar) to prevent degradation .

Advanced Research Questions

Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group activates the C-Br bond, making it susceptible to nucleophilic substitution (SN2) or transition-metal-catalyzed reactions (e.g., Suzuki-Miyaura coupling). Computational studies (DFT) can model charge distribution, showing enhanced electrophilicity at the brominated carbon . Experimentally, reactivity can be probed using Pd catalysts (e.g., Pd(PPh₃)₄) with arylboronic acids in THF/water mixtures at 80°C .

Q. What strategies resolve contradictions in reported yields for SN2 reactions involving this compound?

  • Methodological Answer : Discrepancies often arise from steric hindrance or solvent polarity effects. Systematic optimization includes:

  • Solvent Screening : Compare polar aprotic solvents (DMF, DMSO) vs. less polar options (THF, acetone). Acetone may improve yields due to balanced polarity and low coordinating properties .
  • Additives : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems .
  • Kinetic Analysis : Monitor reaction progress via TLC or in situ IR to identify intermediate formation or side reactions .

Q. How is this compound utilized in synthesizing fluorinated pharmaceutical intermediates?

  • Methodological Answer : The compound serves as a key building block for introducing trifluoromethyl groups into drug candidates. For example:

  • Antiviral Agents : React with pyridine derivatives via nucleophilic aromatic substitution to form trifluoromethylated heterocycles .
  • Kinase Inhibitors : Participate in Heck couplings with styrenyl motifs to create bioactive scaffolds .
  • Metabolic Stability Studies : Incorporate the trifluoromethyl group to reduce cytochrome P450-mediated degradation in lead compounds .

Properties

IUPAC Name

4-bromo-1,1,1-trifluorobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrF3/c5-3-1-2-4(6,7)8/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBCAQXHNJOFNGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(F)(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50334529
Record name 4-Bromo-1,1,1-trifluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50334529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

406-81-5
Record name 4-Bromo-1,1,1-trifluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50334529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-1,1,1-trifluorobutane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-Bromo-4,4,4-trifluorobutane
1-Bromo-4,4,4-trifluorobutane
1-Bromo-4,4,4-trifluorobutane
1-Bromo-4,4,4-trifluorobutane
1-Bromo-4,4,4-trifluorobutane
1-Bromo-4,4,4-trifluorobutane

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